2,3-Dihydrothieno[3,4-b]dithiine: A Comprehensive Technical Overview
2,3-Dihydrothieno[3,4-b]dithiine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrothieno[3,4-b]dithiine is a heterocyclic organic compound belonging to the family of thiophene derivatives. Its unique fused-ring structure, incorporating both a thiophene and a dihydrodithiine ring, imparts distinct electronic and chemical properties. This document provides a detailed guide to the fundamental properties of 2,3-Dihydrothieno[3,4-b]dithiine, including its physical and chemical characteristics, a proposed synthetic pathway based on a closely related isomer, and its potential applications. Due to the limited availability of experimental data for this specific isomer, some of the presented information is based on predicted values and data from the closely related isomer, 2,3-dihydrothieno[2,3-b][1][2]dithiine.
Core Properties
The fundamental properties of 2,3-Dihydrothieno[3,4-b]dithiine are summarized below. It is important to note that much of the available quantitative data is predicted and should be confirmed through experimental validation.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆S₃ | N/A |
| Molecular Weight | 174.31 g/mol | N/A |
| CAS Number | 158962-92-6 | N/A |
| Predicted Density | 1.4 ± 0.1 g/cm³ | [2] |
| Predicted Boiling Point | 288.7 ± 29.0 °C at 760 mmHg | [2] |
| Predicted Flash Point | 128.4 ± 24.3 °C | [2] |
| Predicted Index of Refraction | 1.706 | [2] |
Chemical and Spectroscopic Properties
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-S and C-H bonds.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule and help determine its absorption properties.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern, further confirming the compound's identity.
Synthesis Methodology
A detailed experimental protocol for the synthesis of 2,3-Dihydrothieno[3,4-b]dithiine is not explicitly available in the scientific literature. However, a plausible synthetic route can be proposed based on the synthesis of the isomeric compound, 2,3-dihydrothieno[2,3-b][1][2]dithiine, as reported by Hellberg et al. The proposed pathway would likely involve the reaction of a suitable 3,4-disubstituted thiophene precursor with a source of the dithiine ring.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2,3-Dihydrothieno[3,4-b]dithiine.
Hypothetical Experimental Protocol
This protocol is a hypothetical adaptation from the synthesis of a related isomer and has not been experimentally verified for this specific compound.
Step 1: Synthesis of Thiophene-3,4-dithiol (Intermediate)
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To a solution of 3,4-dimethoxythiophene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add a demethylating agent (e.g., boron tribromide) dropwise at a low temperature (e.g., -78 °C).
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Allow the reaction mixture to slowly warm to room temperature and stir for a specified period.
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Quench the reaction by the slow addition of water or a mild base.
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Extract the aqueous layer with an organic solvent.
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Dry the combined organic layers over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude thiophene-3,4-dithiol.
Step 2: Cyclization to 2,3-Dihydrothieno[3,4-b]dithiine (Product)
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Dissolve the crude thiophene-3,4-dithiol in a suitable solvent (e.g., ethanol or DMF).
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Add a base (e.g., sodium hydroxide or potassium carbonate) to the solution to deprotonate the thiol groups.
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Add 1,2-dibromoethane dropwise to the reaction mixture.
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).
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After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure 2,3-Dihydrothieno[3,4-b]dithiine.
Potential Applications
Thieno[3,4-b]dithiine and its derivatives are of significant interest to researchers in materials science and drug development due to their electron-rich nature and potential for polymerization.
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Conducting Polymers: The monomer can potentially be electropolymerized to form poly(2,3-dihydrothieno[3,4-b]dithiine), a conducting polymer with applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The sulfur atoms in the dithiine ring can enhance intermolecular interactions and charge transport properties.
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Drug Development: The thienodithiine core can serve as a scaffold for the synthesis of novel pharmaceutical compounds. The sulfur atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets, making it a promising fragment for drug design.
Potential Experimental Workflow for Polymerization Studies
Caption: Workflow for the study of poly(2,3-dihydrothieno[3,4-b]dithiine).
Conclusion
2,3-Dihydrothieno[3,4-b]dithiine is a molecule with significant potential in the fields of materials science and medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific isomer, the information available for related compounds and the predicted properties provide a solid foundation for future research. The proposed synthetic route, based on established chemical transformations, offers a starting point for its preparation. Further experimental investigation is crucial to fully elucidate the fundamental properties of this compound and unlock its potential for various applications. Researchers are encouraged to undertake the synthesis and detailed characterization of 2,3-Dihydrothieno[3,4-b]dithiine to contribute valuable data to the scientific community.
